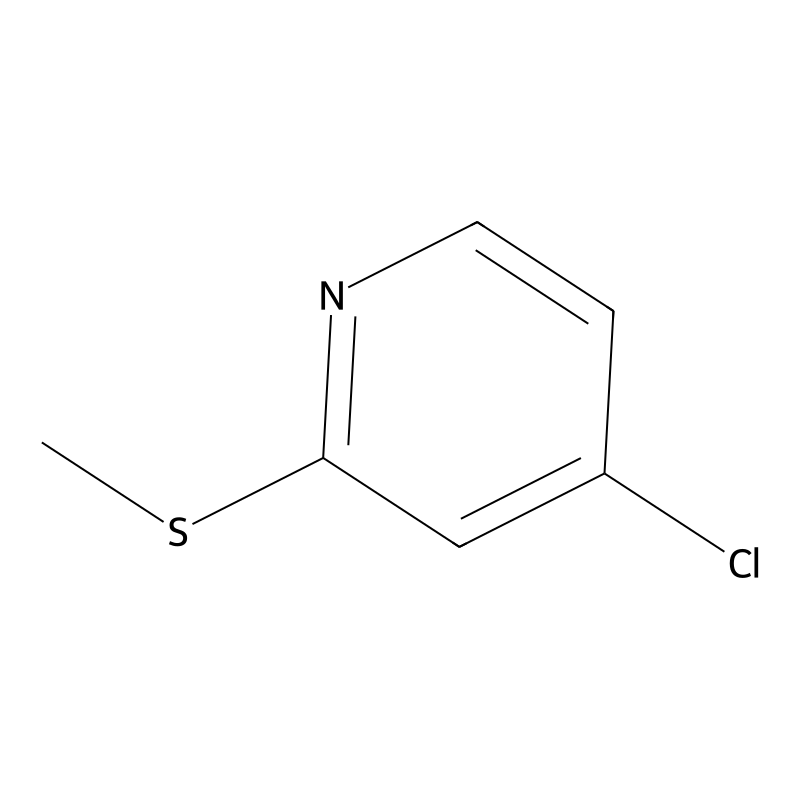4-Chloro-2-(methylsulfanyl)pyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Chloro-2-(methylsulfanyl)pyridine is characterized by a pyridine ring substituted with a chlorine atom at the 4-position and a methylthio group at the 2-position. The presence of these functional groups contributes to the compound's chemical reactivity and biological activity. Its systematic name reflects its structural components, highlighting the chloro and methylsulfanyl substituents.
There is no scientific literature available on the mechanism of action of 4-Cl-2-MeSPy.
Due to the absence of specific data, it is advisable to handle 4-Cl-2-MeSPy with caution, assuming it might possess similar hazards to other chlorinated and sulfur-containing aromatic compounds. These can include:
- Skin and eye irritation: Chlorine and aromatic compounds can cause irritation upon contact.
- Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory system.
- Potential environmental hazard: Chlorine and sulfur-containing compounds can be harmful to aquatic life if released into the environment.
Research indicates that 4-Chloro-2-(methylsulfanyl)pyridine exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and for its role in inhibiting certain enzymes involved in disease processes. The methylsulfanyl group is believed to enhance its bioactivity by improving solubility and interaction with biological targets .
Several methods exist for synthesizing 4-Chloro-2-(methylsulfanyl)pyridine. Common approaches include:
- Nucleophilic substitution: Starting from 4-chloropyridine, a reaction with sodium methyl thiolate can yield the desired compound.
- Methylation reactions: Using methylating agents on pyridine derivatives can introduce the methylsulfanyl group effectively.
- Cyclization reactions: Some synthetic routes involve cyclizing precursors that contain both chlorine and sulfur functionalities .
4-Chloro-2-(methylsulfanyl)pyridine finds applications in various domains:
- Pharmaceuticals: It serves as a building block for synthesizing biologically active compounds, including potential drugs targeting inflammatory diseases.
- Agrochemicals: The compound is explored for use in developing pesticides and herbicides due to its biological activity against pests.
- Material Science: Its derivatives are investigated for applications in organic electronics and as intermediates in polymer synthesis .
Studies have shown that 4-Chloro-2-(methylsulfanyl)pyridine interacts with several biological macromolecules. It has been evaluated for its binding affinity to specific enzymes and receptors, which is crucial for understanding its pharmacological profile. These interactions often depend on the presence of substituents that modulate reactivity and affinity .
When comparing 4-Chloro-2-(methylsulfanyl)pyridine to similar compounds, several notable derivatives emerge:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Chloropyridine | Chlorine at position 4 | Lacks methylsulfanyl group |
| 2-Methylpyridine | Methyl group at position 2 | No halogen substituent |
| 3-Methylthio-pyridine | Methylthio at position 3 | Different position of sulfur substituent |
| 2-Chloro-3-methylpyridine | Chlorine at position 2 | Different substitution pattern |
These compounds share structural similarities but differ in their functional groups' positions and types, influencing their reactivity and biological properties. The unique combination of a chlorine atom and a methylthio group in 4-Chloro-2-(methylsulfanyl)pyridine sets it apart from these derivatives, potentially offering distinct advantages in specific applications.








